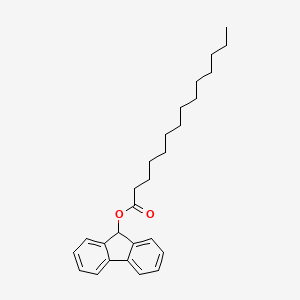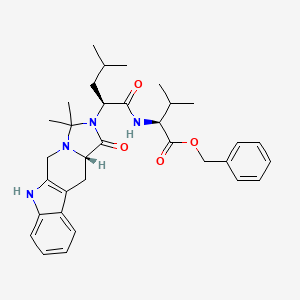
Antitumor agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-2 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-2 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and potency.
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can enhance the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and enhance its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antitumor activity.
Scientific Research Applications
Antitumor agent-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of antitumor agent-2 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also disrupts the signaling pathways that promote cancer cell survival, further enhancing its antitumor effects.
Comparison with Similar Compounds
Antitumor agent-1: Known for its broad-spectrum antitumor activity but with higher toxicity.
Antitumor agent-3: Exhibits similar efficacy but with a different mechanism of action.
Antitumor agent-4: Less potent but with fewer side effects.
Uniqueness of Antitumor Agent-2: this compound stands out due to its balanced profile of high efficacy and relatively low toxicity. Its unique chemical structure allows for selective targeting of cancer cells, minimizing damage to healthy tissues. This makes it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C33H42N4O4 |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1 |
InChI Key |
HAPJKINXPAVZDU-AWCRTANDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



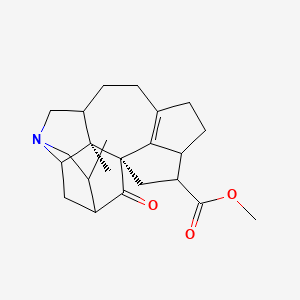
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
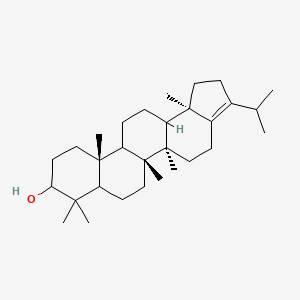
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
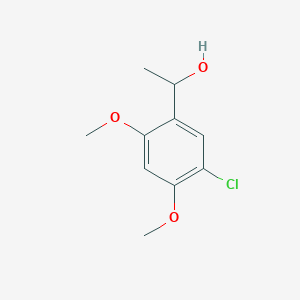

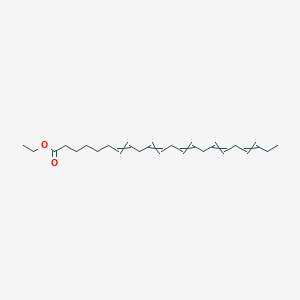
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
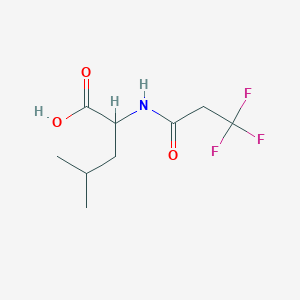
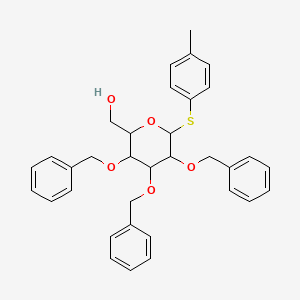
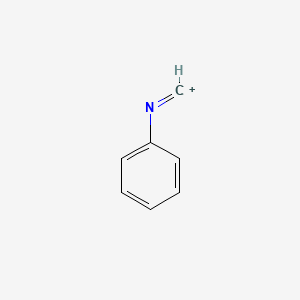
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
